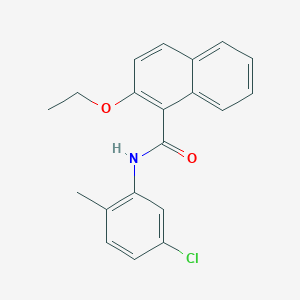
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, also known as SNC80, is a highly selective agonist of the delta-opioid receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. It has also been studied for its potential to treat drug addiction, depression, and anxiety. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is a highly selective agonist of the delta-opioid receptor. Activation of the delta-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in analgesia. This compound has been shown to have a higher affinity for the delta-opioid receptor than other opioid receptors, making it a promising candidate for the development of delta-opioid receptor-specific drugs.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have antidepressant and anxiolytic effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, this compound has also been shown to have negative effects on the cardiovascular system, including bradycardia and hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has several advantages for lab experiments. It is highly selective for the delta-opioid receptor, making it a useful tool for studying the delta-opioid receptor system. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has limitations as well. It has negative effects on the cardiovascular system, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide. One potential area of research is the development of delta-opioid receptor-specific drugs based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility.
Conclusion:
In conclusion, this compound is a highly selective agonist of the delta-opioid receptor that has been extensively studied for its potential therapeutic applications. It has potent analgesic effects and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, this compound has negative effects on the cardiovascular system, which may limit its use in certain experiments. Further studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide can be synthesized using a multistep process. The first step is the synthesis of 5-chloro-2-methylbenzoic acid, which is then converted into 5-chloro-2-methylbenzyl chloride. The benzyl chloride is then reacted with 1-naphthylamine to obtain N-(5-chloro-2-methylphenyl)-1-naphthylamine. Finally, ethoxylation of the amine group is carried out to obtain this compound.
Propriétés
Formule moléculaire |
C20H18ClNO2 |
|---|---|
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-18-11-9-14-6-4-5-7-16(14)19(18)20(23)22-17-12-15(21)10-8-13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
Clé InChI |
YNIDTWLTFHLJFI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC(=C3)Cl)C |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



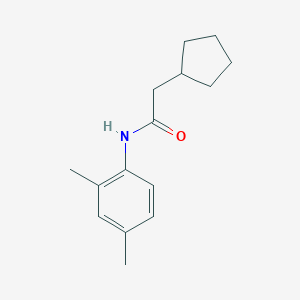
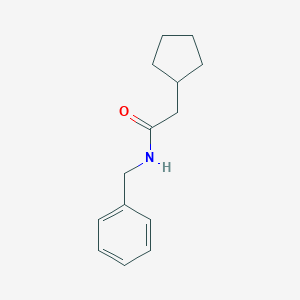
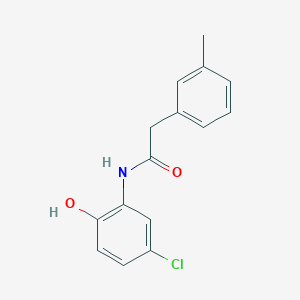
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)





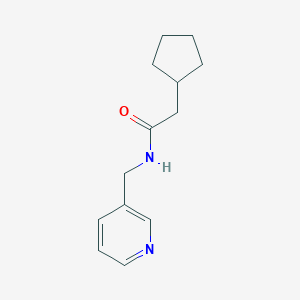

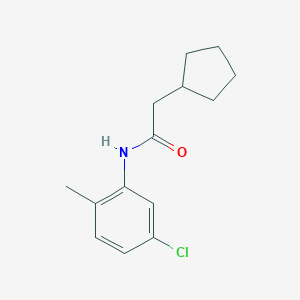

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)